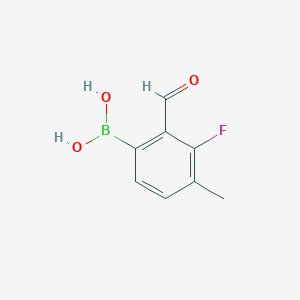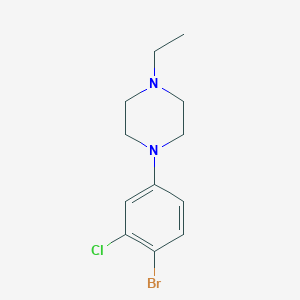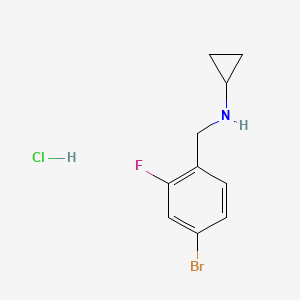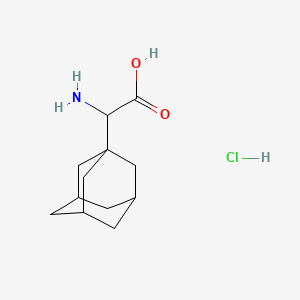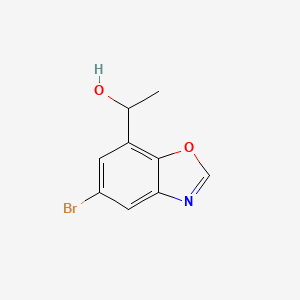![molecular formula C7H11ClN2 B1447565 1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶盐酸盐 CAS No. 1555967-60-6](/img/structure/B1447565.png)
1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶盐酸盐
描述
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .科学研究应用
药物研究
该化合物在药物研发领域中备受关注,因为它具有潜在的治疗效果。 它已被研究证实具有镇痛和镇静作用,这可能为疼痛和睡眠障碍提供新的治疗方法 。此外,其衍生物在治疗神经系统和免疫系统疾病方面也展现出了潜力。
抗糖尿病应用
研究人员发现,该化合物的某些衍生物可以降低血糖水平,这表明它在预防和治疗糖尿病相关疾病(例如高血糖、糖尿病血脂异常和胰岛素抵抗)方面具有潜在的应用价值 .
抗分枝杆菌活性
吡咯并吡啶衍生物的抗分枝杆菌活性表明它在对抗分枝杆菌感染(包括结核病)方面具有潜在的用途 .
抗病毒研究
一些研究表明,该化合物具有抗病毒能力,特别是针对HIV-1。 这表明它在开发新型抗病毒疗法方面具有重要意义 .
EGFR抑制剂用于癌症治疗
该化合物的衍生物已被探索作为EGFR抑制剂,这对治疗各种癌症至关重要。 EGFR抑制剂可以阻断EGFR蛋白的活性,而EGFR蛋白在许多癌细胞中过度活跃 .
化学合成中间体
该化合物是合成更复杂化学实体的中间体。 例如,它用于生产氯吡格雷和替格瑞洛,这两种药物是用于预防中风和心脏病的抗血小板药物 .
生物活性研究
吡咯并[3,4-c]吡啶衍生物的生物活性是一个广泛的研究领域。 这些化合物因其对血糖和血脂水平的影响而被研究用于治疗心血管疾病和高血压 .
作用机制
Target of Action
The primary target of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process blocks the activation of downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, resulting in the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride disrupts these pathways, leading to the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s molecular weight (17266) suggests that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
安全和危害
未来方向
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in metabolic processes .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDLOLMTKGWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
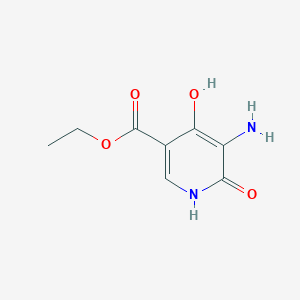

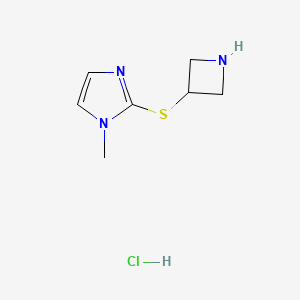

![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)
